2-(2-Ethylpiperidin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(2-ETHYLPIPERIDINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound with a unique structure that combines a piperidine ring, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrimidine core
Preparation Methods
The synthesis of 2-(2-ETHYLPIPERIDINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group, the methoxyphenyl group, and finally the ethylpiperidine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
2-(2-ETHYLPIPERIDINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-ETHYLPIPERIDINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. For example:
2-(2-ETHYLPIPERIDINO)-4-(3-METHOXYPHENYL)-6-METHYLPYRIMIDINE: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(2-ETHYLPIPERIDINO)-4-(3-METHOXYPHENYL)-6-CHLOROPYRIMIDINE: Similar structure but with a chlorine atom instead of a trifluoromethyl group. The uniqueness of 2-(2-ETHYLPIPERIDINO)-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H22F3N3O |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(2-ethylpiperidin-1-yl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H22F3N3O/c1-3-14-8-4-5-10-25(14)18-23-16(12-17(24-18)19(20,21)22)13-7-6-9-15(11-13)26-2/h6-7,9,11-12,14H,3-5,8,10H2,1-2H3 |
InChI Key |
VWUJPNPQOLLUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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